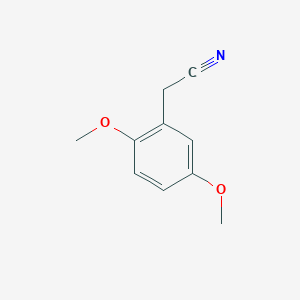
7-Ethyl-2-methyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-2-methyl-1-benzothiophene is a heterocyclic organic compound that belongs to the family of benzothiophenes. It is used in various scientific research applications due to its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of 7-Ethyl-2-methyl-1-benzothiophene is not well understood. However, it is believed to interact with various cellular targets, including receptors and enzymes. It has been shown to have anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
7-Ethyl-2-methyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Ethyl-2-methyl-1-benzothiophene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 7-Ethyl-2-methyl-1-benzothiophene. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another direction is to study its electronic properties and its potential applications in material science. Additionally, further research is needed to understand its mechanism of action and to identify its cellular targets.
Métodos De Síntesis
7-Ethyl-2-methyl-1-benzothiophene can be synthesized using various methods, including Friedel-Crafts alkylation and Pd-catalyzed cross-coupling reactions. The Friedel-Crafts alkylation method involves the reaction of ethylbenzene with sulfur in the presence of a Lewis acid catalyst. The Pd-catalyzed cross-coupling method involves the reaction of 2-methylthiophene with ethylmagnesium bromide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
7-Ethyl-2-methyl-1-benzothiophene is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds. It is also used as a building block for the synthesis of polymers and materials with unique electronic properties.
Propiedades
Número CAS |
16587-44-3 |
|---|---|
Nombre del producto |
7-Ethyl-2-methyl-1-benzothiophene |
Fórmula molecular |
C11H12S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
7-ethyl-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7H,3H2,1-2H3 |
Clave InChI |
IAXZFMADQLEDOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)C |
SMILES canónico |
CCC1=CC=CC2=C1SC(=C2)C |
Sinónimos |
7-Ethyl-2-methylbenzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



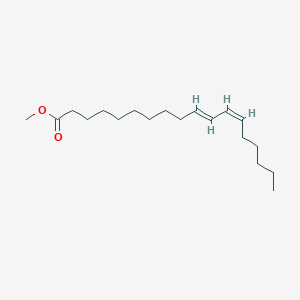
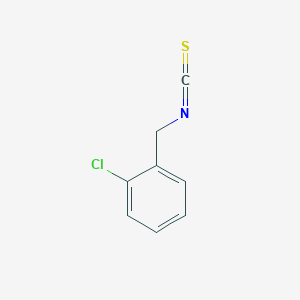



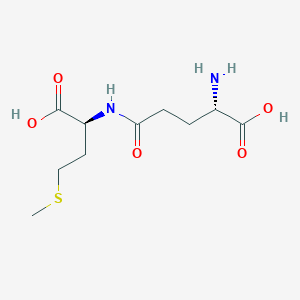
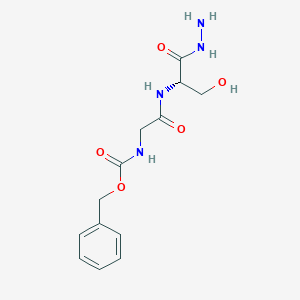

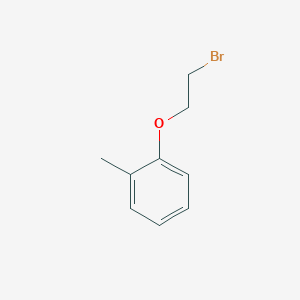

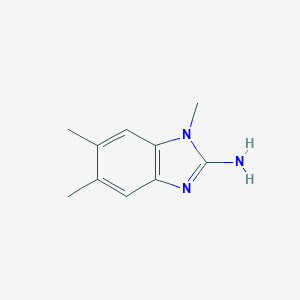
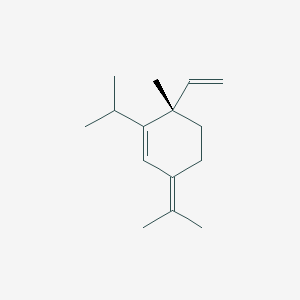
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
